molecular formula C17H14BrF3N2O2 B6430815 5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine CAS No. 1904098-19-6

5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B6430815
CAS No.: 1904098-19-6
M. Wt: 415.2 g/mol
InChI Key: WAMVVTWBXXEXRP-UHFFFAOYSA-N
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Description

5-Bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine is a heterocyclic compound featuring:

  • A pyridine core with a bromine atom at the 5-position.
  • A pyrrolidin-3-yloxy group at the 2-position, substituted with a 2-(trifluoromethyl)benzoyl moiety on the pyrrolidine nitrogen.

This structure combines electron-withdrawing (bromine, trifluoromethyl) and lipophilic (benzoyl) groups, making it a candidate for medicinal chemistry applications, particularly in receptor-targeted therapies. Its unique substitution pattern influences solubility, metabolic stability, and binding interactions .

Properties

IUPAC Name

[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrF3N2O2/c18-11-5-6-15(22-9-11)25-12-7-8-23(10-12)16(24)13-3-1-2-4-14(13)17(19,20)21/h1-6,9,12H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMVVTWBXXEXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions, often starting with the cyclization of appropriate amine precursors.

    Introduction of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is introduced via acylation reactions, using reagents such as trifluoromethylbenzoic acid and suitable coupling agents.

    Bromination of the Pyridine Ring: The pyridine ring is brominated using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position.

    Coupling of the Pyrrolidine and Pyridine Rings: The final step involves coupling the pyrrolidine intermediate with the brominated pyridine ring through nucleophilic substitution reactions, often facilitated by base catalysts.

Industrial Production Methods

In an industrial setting, the production of 5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the trifluoromethylbenzoyl moiety, potentially converting it to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in suitable solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of base catalysts like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Alcohols or other reduced forms of the trifluoromethylbenzoyl group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylbenzoyl group is known to enhance the compound’s binding affinity and selectivity towards these targets, while the pyrrolidine and pyridine rings contribute to its overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Differences Biological Implications Reference
5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine Pyrimidine Pyrimidine (2 nitrogen atoms) vs. pyridine Increased hydrogen bonding potential; altered electronic properties
5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde Pyridine Aldehyde group at position 2 Enhanced reactivity; potential for Schiff base formation

Key Insight : Replacing pyridine with pyrimidine introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. Substituents like aldehydes add reactivity but may reduce metabolic stability .

Substituent Position and Electronic Effects

Compound Name Substituent Position Electronic Effects Unique Properties Reference
2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine Trifluoromethyl at 5, pyrrolidine at 2 Electron-withdrawing group at pyridine 5-position Reduced aromatic electron density; altered receptor binding
3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride Bromine at 3, piperidine at 5 Bromine at position 3 vs. 5 Shifted steric bulk; potential for different binding conformations

Key Insight: Bromine at position 5 (vs.

Amine Ring Modifications

Compound Name Amine Ring Structure Key Differences Impact on Properties Reference
1-(5-Bromopyridin-2-yl)piperidin-3-ol Piperidine (6-membered) vs. pyrrolidine Increased ring size and flexibility Altered conformational dynamics; potential for improved solubility
1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol Pyrrolidine with hydroxyl group Hydroxyl addition to pyrrolidine Enhanced hydrogen bonding; increased polarity

Functional Group Comparisons

Compound Name Functional Group Biological Activity Reference
(5-Bromopyridin-3-YL)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone Methanone linker with piperidine Anti-inflammatory activity
5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine Methyl instead of bromine Enzyme inhibition (e.g., kinases)

Key Insight: The 2-(trifluoromethyl)benzoyl group in the target compound enhances lipophilicity and π-π stacking interactions compared to methyl or methanone groups, favoring membrane permeability and target engagement .

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